
N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide is a chemical compound known for its unique structure and reactivity It features a triphenylphosphine moiety bonded to a methanesulfonamide group through a phosphanylidene linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide typically involves the reaction of N-sulfinyltrifluoromethanesulfonamide with triphenylphosphine or triphenylphosphine oxide. The reaction proceeds under mild conditions, often at room temperature, and in solvents such as benzene . Another method involves the reaction of trifluoromethanesulfonamide with dichloro(triphenyl)phosphorane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions, solvent use, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include triphenylphosphine, dichloro(triphenyl)phosphorane, and various oxidizing and reducing agents. Reactions are typically carried out in organic solvents such as benzene or acetonitrile, under mild to moderate temperatures .
Major Products
The major products formed from reactions involving this compound include trifluoromethanesulfonamide, triphenylphosphine oxide, and various phosphine derivatives .
Applications De Recherche Scientifique
N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide involves its ability to form stable complexes with various substrates. The triphenylphosphine moiety acts as a nucleophile, facilitating reactions with electrophilic centers. The sulfonamide group can participate in hydrogen bonding and other interactions, stabilizing the compound’s structure and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: Another phosphine derivative used in organic synthesis.
Bis(triphenyl-lambda~5~-phosphanylidene)ammonium fluoride: Known for its reactivity and use in forming hypervalent silicates.
Uniqueness
N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide is unique due to its specific combination of a triphenylphosphine moiety with a methanesulfonamide group. This structure imparts distinct reactivity and stability, making it valuable in various chemical applications .
Propriétés
Numéro CAS |
1497-64-9 |
|---|---|
Formule moléculaire |
C19H18NO2PS |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
N-(triphenyl-λ5-phosphanylidene)methanesulfonamide |
InChI |
InChI=1S/C19H18NO2PS/c1-24(21,22)20-23(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |
Clé InChI |
JZNWLLKQRMBLRD-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Butyl-6-[(4-fluorobenzyl)sulfanyl]-9h-purin-2-amine](/img/structure/B14748494.png)
![(3Z,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one](/img/structure/B14748495.png)


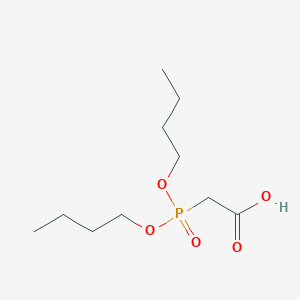
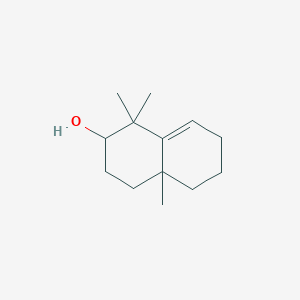
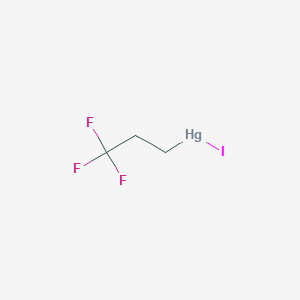
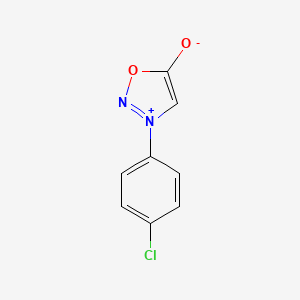

![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B14748550.png)
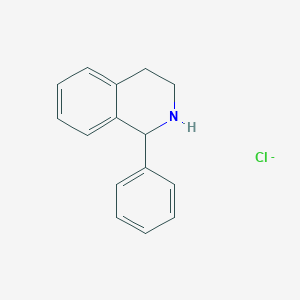
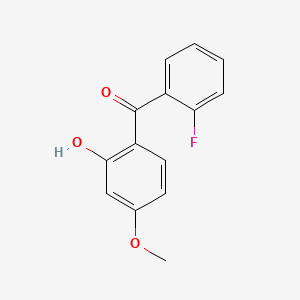
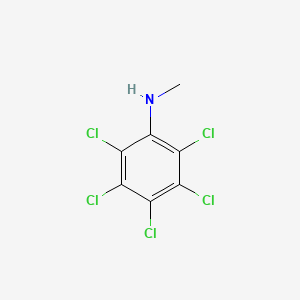
![Thiazolo[4,5-f]quinoline](/img/structure/B14748581.png)
